

# Spectroscopic Data for Dimethyldivinylsilane: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimethyldivinylsilane

Cat. No.: B080846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **dimethyldivinylsilane** (CAS No. 10519-87-6). The information presented herein is essential for the characterization and analysis of this organosilicon compound, with a particular focus on its Nuclear Magnetic Resonance (NMR) properties, including detailed data for  $^{29}\text{Si}$ ,  $^1\text{H}$ , and  $^{13}\text{C}$  nuclei. Additionally, this guide includes valuable information from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), complete with detailed experimental protocols and data interpretation.

## Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **dimethyldivinylsilane**, providing a clear and concise reference for researchers.

### Table 1: NMR Spectroscopic Data for Dimethyldivinylsilane

Nucleus	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Assignment
$^{29}\text{Si}$	-17.5	Singlet	$\text{Si}(\text{CH}_3)_2(\text{CH}=\text{CH}_2)_2$
$^1\text{H}$	0.15	Singlet	Si-CH <sub>3</sub>
5.65 - 6.25	Multiplet	Si-CH=CH <sub>2</sub>	
$^{13}\text{C}$	-3.5	Singlet	Si-CH <sub>3</sub>
132.8	Singlet	Si-CH=CH <sub>2</sub>	
139.5	Singlet	Si-CH=CH <sub>2</sub>	

**Table 2: Infrared (IR) Spectroscopy Peak List for Dimethyldivinylsilane**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity
~3050	=C-H stretch	Medium
~2960	C-H stretch (methyl)	Strong
~1600	C=C stretch (vinyl)	Medium
~1410	=C-H in-plane bend	Medium
~1250	Si-CH <sub>3</sub> symmetric deformation	Strong
~1010	=C-H out-of-plane bend	Strong
~960	=C-H out-of-plane bend	Strong
~800	Si-C stretch	Strong

Note: The IR peak positions are approximate and can vary slightly based on the experimental conditions.

**Table 3: Mass Spectrometry Data for Dimethyldivinylsilane**

m/z	Proposed Fragment	Relative Intensity
112	[M] <sup>+</sup> [C <sub>6</sub> H <sub>12</sub> Si] <sup>+</sup>	Moderate
97	[M - CH <sub>3</sub> ] <sup>+</sup>	High
85	[M - CH=CH <sub>2</sub> ] <sup>+</sup>	High
71	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Moderate
59	[Si(CH <sub>3</sub> ) <sub>2</sub> H] <sup>+</sup>	Moderate

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers in obtaining high-quality spectroscopic data for **dimethyldivinylsilane** and related organosilicon compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. <sup>29</sup>Si NMR Spectroscopy

- **Sample Preparation:** A solution of **dimethyldivinylsilane** (approximately 100-200 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard ( $\delta = 0.0$  ppm). To enhance relaxation, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)<sub>3</sub>) can be added in a small amount (e.g., 10-20 mM).
- **Instrumentation:** A high-field NMR spectrometer equipped with a broadband probe is used.
- **Acquisition Parameters:**
  - **Pulse Program:** A standard single-pulse experiment with proton decoupling is typically used. For enhanced sensitivity, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed.
  - **Relaxation Delay (d1):** Due to the long spin-lattice relaxation times (T<sub>1</sub>) of <sup>29</sup>Si, a longer relaxation delay (e.g., 30-60 seconds) is often necessary for quantitative measurements.

When using a relaxation agent, this delay can be significantly reduced.

- Acquisition Time (aq): Typically 1-2 seconds.
- Number of Scans (ns): A large number of scans (e.g., 128 or more) is usually required to achieve a good signal-to-noise ratio.
- Decoupling: Inverse-gated proton decoupling is used to suppress the nuclear Overhauser effect (NOE) for quantitative analysis.

## 2. $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: A solution of **dimethyldivinylsilane** (approximately 10-20 mg for  $^1\text{H}$ , 50-100 mg for  $^{13}\text{C}$ ) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL) in a 5 mm NMR tube with TMS as an internal standard.
- Instrumentation: A standard high-resolution NMR spectrometer is suitable.
- Acquisition Parameters:
  - Pulse Program: Standard single-pulse experiments are used for both nuclei.
  - Relaxation Delay (d1): 1-5 seconds.
  - Acquisition Time (aq): 2-4 seconds for  $^1\text{H}$ , 1-2 seconds for  $^{13}\text{C}$ .
  - Number of Scans (ns): 8-16 for  $^1\text{H}$ , 64-256 or more for  $^{13}\text{C}$ .
  - Decoupling: For  $^{13}\text{C}$  NMR, broadband proton decoupling is typically applied.

## Infrared (IR) Spectroscopy

- Sample Preparation: As **dimethyldivinylsilane** is a liquid at room temperature, the spectrum can be obtained directly from a neat sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition Parameters:

- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$  is generally sufficient.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

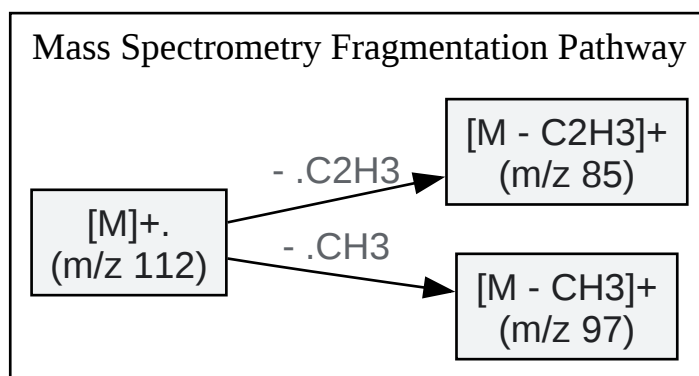
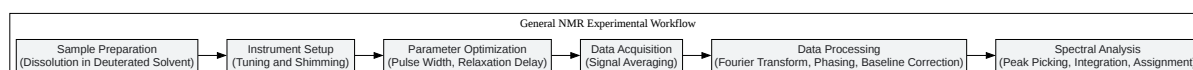
## Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **dimethyldivinylsilane**, Gas Chromatography (GC) is an ideal method for sample introduction into the mass spectrometer (GC-MS). A dilute solution of the compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used.
- GC Conditions (Typical):
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Injector Temperature: 250 °C.
  - Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range:  $m/z$  30-300.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Visualizations

The following diagrams, generated using Graphviz, illustrate key relationships and workflows related to the spectroscopic analysis of **dimethyldivinylsilane**.

Molecular structure and NMR correlations of **dimethyldivinylsilane**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data for Dimethyldivinylsilane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080846#spectroscopic-data-for-dimethyldivinylsilane-e-g-29si-nmr\]](https://www.benchchem.com/product/b080846#spectroscopic-data-for-dimethyldivinylsilane-e-g-29si-nmr)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)